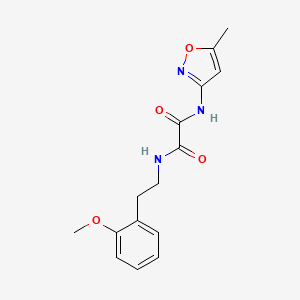
2,5-Dibromo-3-fluorothiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dibromo-3-fluorothiophene is a halogenated thiophene derivative, a compound that belongs to the family of thiophenes, which are sulfur-containing heterocycles. The presence of bromine and fluorine atoms on the thiophene ring significantly alters its electronic properties, making it a valuable intermediate for various chemical syntheses, particularly in the field of materials science for electronic and optoelectronic applications.
Synthesis Analysis
The synthesis of halogenated thiophenes often involves multi-step reactions, including halogenation, nucleophilic aromatic substitution, and coupling reactions. For instance, the synthesis of 3-fluorothiophene, a related compound, can be achieved by starting with 2-bromo-3-chlorothiophene, followed by a nucleophilic aromatic substitution to introduce a cyano group, fluorination, hydrolysis, and decarboxylation to yield the fluorothiophene . Although the specific synthesis of this compound is not detailed in the provided papers, similar methodologies could be applied, adjusting the substitution pattern to achieve the desired 2,5-dibromo-3-fluoro substitution.
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be significantly influenced by the substituents attached to the thiophene ring. For example, the presence of silyl-functionalized dibromo-dithiophenes can lead to different degrees of π-conjugation and molecular packing properties, as seen in the solid-state structures of such compounds . The introduction of fluorine atoms, known for their strong electron-withdrawing nature, can also affect the electronic structure of the thiophene ring, as evidenced by the optoelectronic properties of fluorinated dithieno[3,2-b:2',3'-d]phospholes .
Chemical Reactions Analysis
Halogenated thiophenes, such as this compound, are versatile intermediates in chemical reactions. They can undergo cross-coupling reactions to form extended conjugated materials with varying substitution patterns . The presence of bromine atoms makes them suitable for reactions like the Suzuki coupling, while the fluorine atom can influence the reactivity and the electronic properties of the resulting compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are closely related to their molecular structure. The introduction of electron-withdrawing groups like fluorine can lead to a decrease in the energy of the lowest unoccupied molecular orbital (LUMO), as observed in fluorinated dithieno[3,2-b:2',3'-d]phospholes, which exhibit smaller HOMO-LUMO gaps . These properties are crucial for the application of such materials in electronic devices. Additionally, the presence of halogen atoms can facilitate further functionalization through various chemical reactions, expanding the utility of these compounds in materials science.
科学的研究の応用
Polymer Synthesis and Properties
2,5-Dibromo-3-fluorothiophene is a key component in the synthesis of regioregular polythiophenes. The fluorination of the polymer backbone, as seen in poly(3-alkyl-4-fluoro)thiophenes, results in increased ionization potential and a tendency for aggregation due to a more co-planar backbone. This leads to enhanced charge carrier mobilities in field-effect transistors, showcasing its potential in electronic applications (Fei et al., 2015).
Conductive Polymers
The use of this compound in the synthesis of polythiophenes has been explored for developing conducting polymers. Solid-state synthesis methods can lead to highly conductive materials, as demonstrated in the production of poly(3,4-ethylenedioxythiophene) (Meng et al., 2003).
Electronic and Structural Properties
A theoretical study on mono-, di-, tri-, and tetrafluorothiophenes, including 3-fluorothiophene, highlighted their potential as monomers for new conducting polymers. These studies emphasize the role of fluorine substitution in modifying the electronic properties of the thiophene ring, which is critical for the synthesis of conducting polymers with specific characteristics (Jameh-bozorghi & Beigi, 2011).
Novel Synthesis Methods
Research into the synthesis of fluorothiophenes, including 3-fluorothiophene, provides insights into novel synthesis routes that could be adapted for this compound. Efficient methods with high yields have been reported, highlighting the chemical flexibility and potential for diverse applications in material science (Pomerantz & Turkman, 2008).
Liquid Crystal and Electronic Applications
The synthesis of polythiophene derivatives with liquid crystalline substituents, where this compound could play a role, has been explored. These derivatives exhibit phase transition behaviors and potential ferroelectric properties, making them suitable for advanced electronic and display technologies (Goto et al., 2004).
Safety and Hazards
特性
IUPAC Name |
2,5-dibromo-3-fluorothiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2FS/c5-3-1-2(7)4(6)8-3/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZAAGPTYBLGJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1F)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr2FS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32431-85-9 |
Source


|
| Record name | 2,5-Dibromo-3-fluorothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

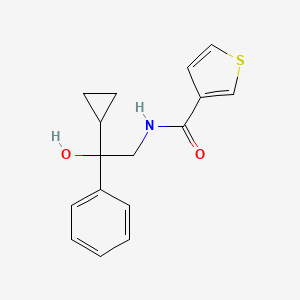
![N-(benzo[d]thiazol-5-yl)-2-naphthamide](/img/structure/B2502354.png)
![[1-(4-Methylphenyl)pyrazol-3-yl]methanamine;hydrochloride](/img/structure/B2502355.png)
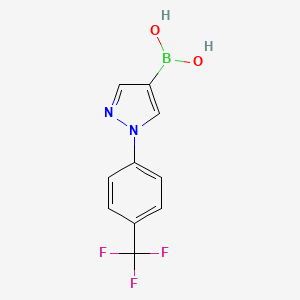
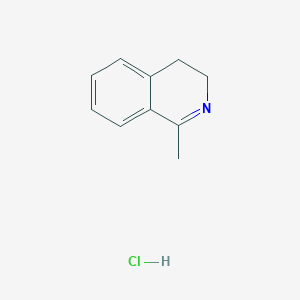
![1-allyl-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2502358.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(1H-indol-5-yl)methanone](/img/structure/B2502359.png)
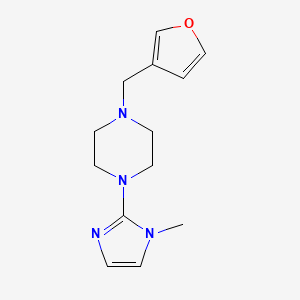
![N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2502364.png)
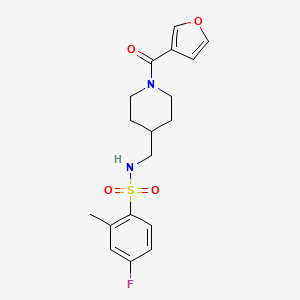
![N-(1-Cyanocyclopropyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2502366.png)


